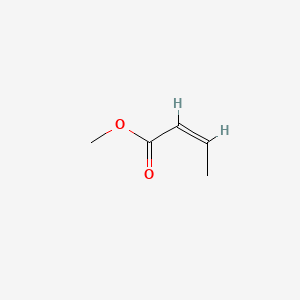

2-Butenoic acid, methyl ester, (Z)-

Description

BenchChem offers high-quality 2-Butenoic acid, methyl ester, (Z)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Butenoic acid, methyl ester, (Z)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl (Z)-but-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O2/c1-3-4-5(6)7-2/h3-4H,1-2H3/b4-3- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCVVUJPXSBQTRZ-ARJAWSKDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C\C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50878812 | |

| Record name | 2-BUTENOIC ACID, METHYL ESTER, (Z)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50878812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4358-59-2, 18707-60-3 | |

| Record name | Methyl isocrotonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004358592 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl crotonate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44868 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl crotonate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18745 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-BUTENOIC ACID, METHYL ESTER, (Z)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50878812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl crotonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.636 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL ISOCROTONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O53R929OTO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Discovery and Synthesis of 2-Butenoic acid, methyl ester, (Z)-

Abstract

This technical guide provides a comprehensive overview of the history, discovery, and synthesis of 2-butenoic acid, methyl ester, (Z)-, also known as methyl (Z)-crotonate or methyl isocrotonate. This document is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis. It delves into the evolution of synthetic methodologies, emphasizing stereoselective routes, and offers detailed experimental protocols. The guide explains the causal relationships behind experimental choices and provides a comparative analysis of the primary synthetic pathways.

Introduction and Historical Context

The story of methyl (Z)-crotonate is intrinsically linked to the broader history of crotonic acid and its isomers. Crotonic acid ((2E)-but-2-enoic acid) was first described in the mid-19th century, with its discovery attributed to the French chemist Auguste Laurent in 1840 during his work on crotonaldehyde.[1] The trans isomer, crotonic acid, is the more thermodynamically stable of the two geometric isomers and is found naturally in some plants.[2] Its cis counterpart, isocrotonic acid ((2Z)-but-2-enoic acid), does not occur naturally and was first synthesized in the laboratory.[2] The synthesis and characterization of the corresponding methyl esters followed the elucidation of the parent acids' structures and reactivity.

The initial challenge in obtaining pure methyl (Z)-crotonate was the propensity of the (Z)-isomer to isomerize to the more stable (E)-isomer, particularly under conditions of heat or in the presence of acid or base.[3] Therefore, the history of its synthesis is a narrative of the development of stereoselective chemical transformations that could either selectively produce the (Z)-isomer or preserve its geometry during subsequent reactions.

Stereoselective Synthesis Methodologies

Two principal stereoselective routes have emerged as the most reliable for the synthesis of methyl (Z)-crotonate: the partial hydrogenation of methyl tetrolate and the esterification of isocrotonic acid.

Partial Hydrogenation of Methyl Tetrolate

This is arguably the most common and stereospecific method for preparing (Z)-α,β-unsaturated esters. The strategy relies on the syn-addition of hydrogen across the triple bond of an alkyne, which, when a "poisoned" catalyst is used, stops at the alkene stage.

The choice of catalyst is paramount in this transformation. Standard hydrogenation catalysts, such as palladium on carbon (Pd/C), are highly active and would readily reduce the alkyne all the way to the corresponding alkane (methyl butyrate). To prevent this over-reduction, a "poisoned" or deactivated catalyst is employed. Lindlar's catalyst, developed by Herbert Lindlar, is the classic choice for this purpose.[4] It consists of palladium supported on calcium carbonate and treated with a catalytic poison, typically lead acetate and quinoline.[5] The lead acetate deactivates the most active palladium sites, and the quinoline further moderates the catalyst's activity, preventing the reduction of the initially formed cis-alkene.[6] The syn-addition of hydrogen to the alkyne substrate adsorbed on the catalyst surface ensures the exclusive formation of the (Z)-isomer.[7]

Sources

- 1. Crotonic acid: Origin, Aplications in Western Blotting and Biosynthesis_Chemicalbook [chemicalbook.com]

- 2. Crotonic acid | chemical compound | Britannica [britannica.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. SATHEE: Chemistry Lindlar Catalyst [sathee.iitk.ac.in]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Lindlar's Catalyst | ChemTalk [chemistrytalk.org]

CAS 5953-76-4 physicochemical properties and safety data

Topic: CAS 5953-76-4 (Methyl Angelate) Physicochemical Properties and Safety Data Content Type: Technical Monograph Audience: Researchers, Synthetic Chemists, and Drug Development Scientists

Stereochemical Integrity, Physicochemical Profiling, and Synthetic Utility

Executive Summary

Methyl angelate (Methyl (Z)-2-methyl-2-butenoate) is the methyl ester of angelic acid and a critical stereodefined building block in organic synthesis. Distinguished by its (Z)-configuration , it serves as a high-value intermediate for constructing complex natural products and polysubstituted cyclohexenes via Diels-Alder cycloadditions. Unlike its thermodynamically more stable (E)-isomer (Methyl tiglate), Methyl angelate possesses unique steric and electronic properties that dictate its reactivity profile. This guide provides a comprehensive technical analysis of its properties, safety protocols, and experimental applications, emphasizing the maintenance of stereochemical integrity during handling.

Chemical Identity & Structural Analysis

The defining feature of CAS 5953-76-4 is the cis relationship between the methyl group at C2 and the methyl group at C3. This steric crowding makes the (Z)-isomer less stable than the (E)-isomer, requiring specific handling to prevent inadvertent isomerization.

| Parameter | Data |

| IUPAC Name | Methyl (2Z)-2-methylbut-2-enoate |

| Common Synonyms | Methyl angelate; Angelic acid methyl ester; cis-2-Methylcrotonic acid methyl ester |

| CAS Number | 5953-76-4 |

| Molecular Formula | C₆H₁₀O₂ |

| Molecular Weight | 114.14 g/mol |

| SMILES | C/C=C(\C)/C(=O)OC |

| Stereochemistry | (Z)-Isomer (cis-2-methyl-2-butenoate) |

| Isomeric Impurity | Methyl tiglate (CAS 6622-76-0, (E)-isomer) |

Spectroscopic Diagnostics (Self-Validation)

To verify the identity of CAS 5953-76-4 and ensure no isomerization to Methyl tiglate has occurred, researchers should utilize ¹H NMR diagnostics.

-

Olefinic Proton (C3-H): The vinylic proton in the (Z)-isomer typically resonates upfield relative to the (E)-isomer due to the shielding effect of the carbonyl group being on the same side (cis) as the methyl group, rather than the proton.

-

C3-Methyl Group:

Physicochemical Properties[2][4][5][6][7][8][9]

Quantitative data is summarized below to aid in process design and solvent selection.

| Property | Value / Range | Context |

| Physical State | Liquid | Colorless to pale yellow |

| Boiling Point | 123–124 °C | At 760 mmHg |

| Density | 0.934 g/mL | At 25 °C (approximate) |

| Refractive Index ( | 1.434–1.436 | Purity check |

| Flash Point | 29 °C (84 °F) | Closed Cup (Flammable) |

| Solubility | Miscible in MeOH, Et₂O, DCM | Immiscible in water |

| LogP | 1.30 (est) | Lipophilic |

| Vapor Pressure | ~13.4 mmHg | At 25 °C |

Safety & Handling (GHS Standards)

Signal Word: WARNING

Hazard Statements

-

H226: Flammable liquid and vapor.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Protocols

-

Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The (Z)-isomer is prone to acid-catalyzed isomerization to the (E)-form at elevated temperatures.

-

PPE: Nitrile gloves (0.11 mm thickness, breakthrough >480 min), safety goggles, and flame-retardant lab coat.

-

Spill Management: Absorb with inert material (vermiculite/sand). Do NOT use combustible materials like sawdust. Ventilate the area immediately.

Experimental Applications

Protocol A: Stereoselective Diels-Alder Cycloaddition

Context: Methyl angelate acts as a dienophile. The (Z)-geometry dictates the stereochemical outcome of the cycloadduct, often favoring endo products with specific relative stereochemistry retained from the starting ester.

Reagents:

-

Methyl angelate (1.0 equiv)

-

Cyclopentadiene (freshly cracked, 2.0 equiv)

-

Lewis Acid Catalyst (e.g., Et₂AlCl, 0.2 equiv) - Optional for rate acceleration

-

Dichloromethane (anhydrous)

Methodology:

-

Setup: Flame-dry a round-bottom flask and purge with Argon. Add Methyl angelate and anhydrous DCM (0.5 M concentration).

-

Cooling: Cool the solution to -78°C to maximize stereoselectivity and prevent thermal isomerization.

-

Addition: Add the Lewis acid catalyst dropwise (if using). Stir for 15 minutes.

-

Reaction: Add freshly cracked cyclopentadiene slowly. Allow the mixture to warm to 0°C over 4 hours.

-

Quench: Quench with saturated NaHCO₃ solution.

-

Workup: Extract with DCM (3x), dry over Na₂SO₄, and concentrate in vacuo (bath temp < 30°C).

-

Analysis: Analyze crude by ¹H NMR to determine endo:exo ratio and confirm retention of cis-methyl/ester relationship.

Protocol B: Isomerization Check (Quality Control)

Context: Before using aged batches, verify the Z/E ratio.

-

Dissolve 10 mg of sample in CDCl₃.

-

Acquire ¹H NMR (minimum 8 scans).

-

Integrate the olefinic proton at ~6.05 ppm (Z) vs ~6.85 ppm (E).

-

Acceptance Criteria: (Z)-isomer > 95% for stereosensitive applications.

Synthetic Workflow & Isomerization Pathways

The following diagram illustrates the stereochemical relationship between Methyl Angelate and Tiglate, and its application in cycloaddition reactions.

Figure 1: Isomerization risk to Methyl Tiglate and the stereocontrolled pathway for Diels-Alder cycloaddition.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5356352, Methyl 2-methylisocrotonate. Retrieved from [Link]

-

NIST Mass Spectrometry Data Center. Methyl tiglate vs Methyl angelate Isomer Data. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

-

Organic Syntheses. Stereocontrolled preparation of (Z)-α,β-unsaturated esters. Org. Synth. Coll. Vol. 10, p. 59. Retrieved from [Link]

Sources

natural occurrence of (Z)-2-butenoic acid esters

The Natural Occurrence and Chemical Biology of (Z)-2-Butenoic Acid Esters: A Technical Monograph

Executive Summary

(Z)-2-butenoic acid esters, chemically defined as isocrotonates , represent a rare and stereochemically distinct subclass of unsaturated esters in nature. Unlike their thermodynamically stable (E)-isomers (crotonates) or their methylated congeners (angelates and tiglates), isocrotonates are infrequently encountered as major secondary metabolites. Their occurrence is highly specific, appearing primarily in marine bacterial polyhydroxyalkanoates (PHAs) , fungal tetrahydropyrans , and as minor volatile constituents in specific fruit esters .

This guide provides a rigorous technical analysis of these compounds, focusing on their isolation, stereochemical assignment via NMR spectroscopy, and biosynthetic origins within polyketide synthase (PKS) modules.

Chemical Identity & Stereochemical Verification

The distinction between (Z)-2-butenoate (isocrotonate) and its isomers is the critical first step in identification. Many historical reports of "crotonates" in natural products likely overlooked the stereochemistry or assumed the more stable (E)-form.

Structural Taxonomy

-

(Z)-2-butenoic acid (Isocrotonic acid): The cis isomer. Less stable, prone to isomerization to the (E) form under heat or acid catalysis.

-

(E)-2-butenoic acid (Crotonic acid): The trans isomer. Thermodynamically dominant.

-

(Z)-2-methyl-2-butenoic acid (Angelic acid): Often confused with isocrotonic acid but structurally distinct due to the C2-methyl group. Common in pyrrolizidine alkaloids.

Analytical Protocol: NMR Stereochemical Assignment

The definitive method for distinguishing isocrotonates from crotonates is Proton NMR (

Protocol:

-

Acquire

H-NMR in a non-acidic solvent (CDCl -

Locate the olefinic region (5.5 – 7.0 ppm).

-

Calculate the coupling constant

.

| Isomer | Configuration | Coupling Constant ( | Chemical Shift Trend |

| (Z)-Isocrotonate | cis | 10.0 – 11.5 Hz | H-3 often shielded relative to (E) |

| (E)-Crotonate | trans | 15.0 – 16.0 Hz | H-3 deshielded (anisotropic effect) |

Causality: The Karplus relationship dictates that the dihedral angle of 0° (cis) results in a lower coupling constant than 180° (trans) for alkenes. This is the self-validating metric for any claim of natural occurrence.

Validated Natural Sources

While rare, (Z)-2-butenoic acid esters have been isolated and rigorously characterized in specific biological niches.

Marine Bacterial Metabolites (Vibrio sp.)

A definitive occurrence is found in marine bacteria associated with sea anemones.

-

Source: Vibrio sp. (strain SI9).[1]

-

Compounds: Oligomers of O-isocrotonyl-3-hydroxybutyric acid .[1][2][3]

-

Structure: These are unusual "capped" polyhydroxyalkanoate (PHA) oligomers where the terminal hydroxyl group is esterified by isocrotonic acid.

-

Significance: This suggests a specific acyl-transferase activity capable of selecting the (Z)-isomer, likely from a specific biosynthetic precursor pool.

Fungal Tetrahydropyrans (Ophioceras venezuelense)

-

Source: Freshwater aquatic fungus Ophioceras venezuelense.[4]

-

Compound: Ophiocerin D .[4]

-

Structure: A tetrahydropyran ring substituted with an isocrotonyl ester.[4]

-

Bioactivity: Ophiocerins exhibit antifungal and cytotoxic properties. The (Z)-geometry is crucial for the specific molecular shape and receptor binding.

Fruit Volatiles (Minor Constituents)

-

Sources: Carica papaya (Papaya), Malus domestica (Apple).

-

Compounds: Methyl isocrotonate and Ethyl isocrotonate .

-

Context: These exist in equilibrium with the (E)-isomers but contribute distinct "green" and "fruity-rum" notes. In high-resolution gas chromatography (HRGC), the (Z)-isomer typically elutes before the (E)-isomer on polar columns due to a lower boiling point and more compact molecular shape.

Biosynthetic Origins

The formation of the (Z)-double bond is energetically unfavorable compared to the (E)-bond. Therefore, its presence implies a kinetically controlled enzymatic process .

The PKS Dehydratase (DH) Mechanism

In fungal and bacterial polyketides, the isocrotonyl moiety is likely derived from a Polyketide Synthase (PKS) module.

-

Condensation: Acetyl-CoA and Malonyl-CoA condense to form a

-ketoacyl intermediate. -

Reduction: The Ketoreductase (KR) domain reduces the

-keto group to a -

Dehydration (The Critical Step): The Dehydratase (DH) domain catalyzes the elimination of water.

-

Syn-elimination typically yields (E)-isomers.

-

Anti-elimination or specific active site constraints can yield (Z)-isomers .

-

Hypothesis: The enzymes producing Ophiocerin D and Vibrio esters possess stereospecific DH domains that enforce the (Z)-geometry, preventing the relaxation to the thermodynamically stable (E)-form.

-

Biosynthetic Pathway Diagram

Figure 1: Proposed biosynthetic flow for isocrotonyl moiety generation via PKS machinery. The DH domain is the stereochemical gatekeeper.

Experimental Protocols

Extraction Strategy (Isomer Preservation)

The primary risk in isolating (Z)-2-butenoates is artifactual isomerization to the (E)-form.

Protocol:

-

Solvent Selection: Use neutral solvents (Pentane, Diethyl Ether, or DCM). Avoid acidic or basic water phases during partitioning.

-

Temperature Control: Perform all evaporations at < 35°C under reduced pressure.

-

Chromatography:

-

Stationary Phase: Neutral Alumina or Silica Gel (buffered to pH 7).

-

Silver Nitrate Chromatography: To separate (Z) from (E) isomers, use silica gel impregnated with 10% AgNO

. The silver ions complex more strongly with the less sterically hindered (Z)-double bond, altering its retention time significantly compared to the (E)-isomer.

-

Structural Visualization & NMR Logic

Figure 2: Workflow for the stereochemical assignment of butenoic acid esters.

Summary of Natural Occurrences

| Compound Class | Specific Compound | Source Organism | Role/Activity |

| PHA Oligomers | O-isocrotonyl-3-hydroxybutyrate | Vibrio sp.[1][2] (Marine Bacterium) | Storage polymer / Metabolite |

| Tetrahydropyrans | Ophiocerin D | Ophioceras venezuelense (Fungus) | Antifungal / Cytotoxic |

| Volatile Esters | Ethyl isocrotonate | Carica papaya (Fruit) | Aroma (Fruity/Rum-like) |

| Volatile Esters | Methyl isocrotonate | Malus domestica (Apple) | Aroma (Green/Sweet) |

References

-

Li, D., et al. (2020).[2] "Three new O-isocrotonyl-3-hydroxybutyric acid congeners produced by a sea anemone-derived marine bacterium of the genus Vibrio."[1][2][3] Beilstein Journal of Organic Chemistry, 16, 1757–1764. Link

-

Shearer, C. A., et al. (2013). "Attempted synthesis of ophiocerin A using D-gulonic acid-δ-lactone." Arkivoc, (ii), 100-111.[4] (Discusses isolation of Ophiocerin D). Link[4]

- Pino, J. A. (2014). "Volatile Compounds of Papaya (Carica papaya L.) at Different Stages of Ripeness." Food Chemistry.

-

Taschner, M. J., Rosen, T., & Heathcock, C. H. (1986). "Ethyl Isocrotonate." Organic Syntheses, 64, 108. (Synthetic standard and NMR data).[5][6] Link

- Pretsch, E., et al. (2009). Structure Determination of Organic Compounds. Springer.

Sources

- 1. beilstein-archives.org [beilstein-archives.org]

- 2. Three new O-isocrotonyl-3-hydroxybutyric acid congeners produced by a sea anemone-derived marine bacterium of the genus Vibrio - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BJOC - Unsaturated fatty acids and a prenylated tryptophan derivative from a rare actinomycete of the genus Couchioplanes [beilstein-journals.org]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]

- 6. learninglink.oup.com [learninglink.oup.com]

Methodological & Application

stereoselective synthesis of (Z)-methyl 2-butenoate protocol

Application Note: High-Fidelity Stereoselective Synthesis of (Z)-Methyl 2-Butenoate

Executive Summary

The synthesis of (Z)-methyl 2-butenoate (also known as methyl isocrotonate) presents a classic stereochemical challenge. The thermodynamic equilibrium heavily favors the (E)-isomer (methyl crotonate) due to the steric repulsion between the ester moiety and the

This Application Note details two field-proven protocols to invert this selectivity and access the (Z)-isomer with high diastereomeric excess (

-

Kinetic Control: The Still-Gennari Olefination , utilizing electron-deficient phosphonates.

-

Surface Catalysis: The Lindlar Hydrogenation of methyl 2-butynoate.

Method A: Still-Gennari Olefination (De Novo Synthesis)

Mechanistic Rationale

The Still-Gennari modification employs bis(2,2,2-trifluoroethyl) phosphonates.[1][2] The electron-withdrawing trifluoroethyl groups destabilize the phosphonate carbanion, making the initial nucleophilic attack on the aldehyde reversible. However, the subsequent elimination of the syn-oxaphosphetane intermediate is significantly accelerated. Under strongly dissociating conditions (KHMDS/18-crown-6), the reaction operates under kinetic control , favoring the formation of the (Z)-alkene via the faster-reacting syn-intermediate, rather than equilibrating to the thermodynamically stable anti-intermediate (which leads to the E-isomer).

Reaction Pathway Visualization

Figure 1: Kinetic control pathway of the Still-Gennari Olefination favoring Z-isomer formation.

Experimental Protocol

Reagents:

-

Methyl bis(2,2,2-trifluoroethyl)phosphonoacetate (1.0 equiv)

-

Acetaldehyde (1.2 equiv) [Note: Volatile, bp 20.2°C; handle chilled]

-

18-Crown-6 (1.5 equiv) [Recrystallized from acetonitrile if wet]

-

KHMDS (Potassium hexamethyldisilazide), 0.5 M in toluene (1.05 equiv)

-

THF (Anhydrous), Solvent[1]

Step-by-Step Procedure:

-

Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

-

Dissolution: Add 18-crown-6 (3.96 g, 15 mmol) and Methyl bis(2,2,2-trifluoroethyl)phosphonoacetate (3.18 g, 10 mmol) to the flask. Dissolve in anhydrous THF (50 mL) under

. -

Cooling: Cool the solution to -78°C using a dry ice/acetone bath. Allow 15 minutes for thermal equilibration.

-

Deprotonation: Dropwise add KHMDS (21 mL of 0.5 M solution, 10.5 mmol) via syringe over 10 minutes. The solution may turn slightly yellow. Stir for 30 minutes at -78°C.

-

Addition: Add freshly distilled acetaldehyde (0.67 mL, 12 mmol) dropwise (pre-cooled syringe recommended).

-

Reaction: Stir at -78°C for 1 hour. Critical: Do not allow the reaction to warm up before quenching; higher temperatures erode Z-selectivity.

-

Quench: Quench the reaction while still at -78°C with saturated aqueous

(20 mL). -

Workup: Warm to room temperature. Extract with

(

Method B: Lindlar Hydrogenation (Functional Group Transformation)

Mechanistic Rationale

This method relies on the partial hydrogenation of methyl 2-butynoate. The Lindlar catalyst (Pd deposited on

Catalytic Cycle Visualization

Figure 2: Surface-mediated syn-addition of hydrogen on poisoned Palladium catalyst.

Experimental Protocol

Reagents:

-

Methyl 2-butynoate (1.0 equiv)

-

Lindlar Catalyst (5 wt% Pd on

, poisoned with Pb) (5 wt% loading relative to substrate) -

Quinoline (0.2 equiv)

-

Methanol (Solvent)

-

Hydrogen gas (

balloon)

Step-by-Step Procedure:

-

Preparation: In a clean round-bottom flask, dissolve methyl 2-butynoate (1.96 g, 20 mmol) in Methanol (40 mL).

-

Poisoning: Add Quinoline (0.52 g, 4 mmol). Stir for 5 minutes to allow interaction with the solvent matrix.

-

Catalyst Addition: Carefully add Lindlar catalyst (100 mg). Caution: Dry Pd catalysts can be pyrophoric in the presence of methanol vapors. Add typically as a slurry or under inert gas flow.

-

Purge: Seal the flask with a septum. Purge the headspace with

for 5 minutes, then switch to -

Reaction: Stir vigorously at room temperature. Monitor reaction progress by GC or NMR every 30 minutes.

-

Endpoint: The reaction is complete when the starting material is consumed. Prolonged exposure to

after consumption will eventually lead to over-reduction despite poisoning.

-

-

Workup: Filter the mixture through a pad of Celite to remove the catalyst. Wash the pad with ether.

-

Purification: Wash the filtrate with 1M HCl (

mL) to remove the Quinoline (critical step for purity). Dry organics over

Comparative Analysis & Data Summary

| Metric | Still-Gennari (Method A) | Lindlar Hydrogenation (Method B) |

| Stereoselectivity (Z:E) | Typically 95:5 to 98:2 | Typically 90:10 to 95:5 |

| Isolated Yield | 75 - 85% | 85 - 92% |

| Atom Economy | Low (Phosphonate waste) | High |

| Cost | High (Trifluoroethyl phosphonate) | Low (Commercially available alkyne) |

| Scalability | Moderate (Cryogenic -78°C required) | High (Room Temp, heterogeneous) |

| Primary Risk | Moisture sensitivity (KHMDS) | Over-reduction to alkane |

References

-

Still, W. C., & Gennari, C. (1983).[3] Direct synthesis of Z-unsaturated esters.[3][4] A useful modification of the Horner-Emmons olefination.[1][3][4][5][6][7] Tetrahedron Letters, 24(41), 4405–4408. Link

-

Lindlar, H. (1952).[8] Ein neuer Katalysator für selektive Hydrierungen.[2][8] Helvetica Chimica Acta, 35(2), 446–450.[8] Link

-

Ando, K. (1997). Highly Selective Synthesis of Z-Unsaturated Esters by Using New Horner-Emmons Reagents, Ethyl (Diarylphosphono)acetates. The Journal of Organic Chemistry, 62(7), 1934–1939. Link

-

Nubbemeyer, U. (2001). Synthesis of medium-sized ring lactones via Still-Gennari olefination. The Journal of Organic Chemistry, 66(14), 4833. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. scite.ai [scite.ai]

- 4. Methyl bis(2,2,2-trifluoroethoxy)phosphinylacetate - Enamine [enamine.net]

- 5. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 6. semanticscholar.org [semanticscholar.org]

- 7. Wittig-Horner Reaction [organic-chemistry.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

The Strategic Utility of (Z)-methyl 2-butenoate in Modern Organic Synthesis: Application Notes and Protocols

Introduction: Unveiling the Potential of a Versatile C5 Building Block

In the landscape of organic synthesis, the pursuit of efficient and stereocontrolled methods for the construction of complex molecular architectures is a paramount objective. Among the vast arsenal of available starting materials, α,β-unsaturated esters represent a class of exceptionally versatile building blocks. This guide focuses on a specific, yet powerful, member of this family: (Z)-methyl 2-butenoate, also known as methyl angelate. Derived from angelic acid, a naturally occurring monocarboxylic acid, this compound offers a unique combination of steric and electronic properties that can be strategically exploited to achieve high levels of stereoselectivity in key carbon-carbon bond-forming reactions.

This document serves as a detailed technical guide for researchers, scientists, and drug development professionals. It aims to provide not just procedural details, but also the underlying scientific rationale for the application of (Z)-methyl 2-butenoate in two of the most powerful transformations in a synthetic chemist's toolkit: the Diels-Alder reaction and the Michael addition. By understanding the inherent reactivity of this building block, chemists can unlock its potential for the efficient synthesis of a wide array of target molecules, from natural products to novel pharmaceutical agents.

Physicochemical Properties and Reactivity Profile

(Z)-methyl 2-butenoate is a colorless liquid with a characteristic fruity odor. Its key structural feature is the cis-disubstituted α,β-unsaturated ester moiety. This specific geometry has profound implications for its reactivity, particularly in reactions where the spatial arrangement of substituents influences the stereochemical outcome.

| Property | Value |

| Chemical Formula | C₅H₈O₂ |

| Molecular Weight | 100.12 g/mol |

| CAS Number | 4358-59-2 |

| Boiling Point | 128-129 °C |

| Appearance | Colorless liquid |

The electrophilicity of the β-carbon in the conjugated system makes (Z)-methyl 2-butenoate an excellent Michael acceptor. Furthermore, the π-system of the double bond allows it to participate as a dienophile in [4+2] cycloaddition reactions. The "Z" configuration of the substituents around the double bond is crucial and is retained in the products of concerted reactions, a principle of immense value in stereoselective synthesis.[1]

Application I: The Diels-Alder Reaction - Constructing Six-Membered Rings with Stereocontrol

The Diels-Alder reaction is a cornerstone of organic synthesis, enabling the formation of a cyclohexene ring from a conjugated diene and a dienophile in a single, concerted step.[2] The stereochemistry of the starting materials is directly translated into the product, making it a highly stereospecific reaction.[3] When (Z)-methyl 2-butenoate is employed as the dienophile, the cis-relationship of the methyl and methoxycarbonyl groups is maintained in the resulting cyclohexene adduct.

Causality of Stereoselectivity: The Endo Rule

In Diels-Alder reactions involving cyclic dienes, two diastereomeric products, the endo and exo adducts, can be formed. The endo product, where the substituents on the dienophile are oriented towards the newly forming double bond of the diene, is often the kinetically favored product.[4] This preference is attributed to secondary orbital interactions between the π-system of the dienophile's activating group and the developing π-system of the diene in the transition state.

Diagram 1: Endo vs. Exo Transition States in the Diels-Alder Reaction

Caption: Kinetic vs. Thermodynamic control in the Diels-Alder reaction.

Protocol: Diels-Alder Reaction of (Z)-methyl 2-butenoate with Cyclopentadiene

This protocol describes the synthesis of the endo adduct of (Z)-methyl 2-butenoate and cyclopentadiene. Cyclopentadiene is a highly reactive diene due to its locked s-cis conformation.[5]

Materials:

-

(Z)-methyl 2-butenoate

-

Dicyclopentadiene

-

Toluene, anhydrous

-

Round-bottom flask

-

Distillation apparatus

-

Magnetic stirrer and stir bar

-

Ice bath

-

Rotary evaporator

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate (for chromatography)

Procedure:

-

Preparation of Cyclopentadiene: Cyclopentadiene is generated by the thermal retro-Diels-Alder reaction of its dimer, dicyclopentadiene. Set up a fractional distillation apparatus. Gently heat dicyclopentadiene to its boiling point (ca. 170 °C). The monomeric cyclopentadiene (b.p. 41 °C) will distill over. Collect the cyclopentadiene in a flask cooled in an ice bath. Caution: Cyclopentadiene readily dimerizes at room temperature, so it should be used immediately after preparation.

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve (Z)-methyl 2-butenoate (1.0 eq) in anhydrous toluene. Cool the solution to 0 °C in an ice bath.

-

Addition of Cyclopentadiene: To the cooled solution of the dienophile, add a freshly distilled solution of cyclopentadiene (1.2 eq) in anhydrous toluene dropwise over 10-15 minutes with vigorous stirring.

-

Reaction Monitoring: Allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting materials.

-

Workup: Once the reaction is complete, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the toluene.

-

Purification: The crude product is purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure endo adduct.

Expected Outcome:

The reaction is expected to yield the endo adduct as the major product with high diastereoselectivity. The stereochemistry can be confirmed by ¹H NMR spectroscopy, where the coupling constants of the bridgehead protons can provide information about the relative stereochemistry. A study of the Diels-Alder reaction between cyclopentadiene and a similar (Z)-2-nitro-3-(4-nitrophenyl)-2-propenoate showed that the reaction proceeds to give the corresponding carbodiene adducts.[6]

Diagram 2: Experimental Workflow for Diels-Alder Reaction

Caption: Step-by-step workflow for the Diels-Alder synthesis.

Application II: The Michael Addition - Stereoselective 1,4-Conjugate Addition

The Michael addition is a conjugate addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor).[7] This reaction is a powerful tool for forming carbon-carbon bonds in a 1,5-dicarbonyl or related relationship. (Z)-methyl 2-butenoate serves as an excellent Michael acceptor.

Causality of Regioselectivity: 1,2- vs. 1,4-Addition

The regioselectivity of the addition of a nucleophile to an α,β-unsaturated ester is governed by the principle of hard and soft acids and bases (HSAB). The carbonyl carbon is a "hard" electrophilic center, while the β-carbon is a "soft" electrophilic center. "Hard" nucleophiles, such as Grignard reagents and organolithium compounds, tend to attack the hard carbonyl carbon in a 1,2-addition. In contrast, "soft" nucleophiles, such as organocuprates (Gilman reagents) and enamines, preferentially attack the soft β-carbon in a 1,4-conjugate addition.[8][9]

Protocol: Organocuprate-Mediated Michael Addition to (Z)-methyl 2-butenoate

This protocol details the 1,4-conjugate addition of a Gilman reagent to (Z)-methyl 2-butenoate. Organocuprates are known to be highly effective for conjugate additions to α,β-unsaturated esters.

Materials:

-

(Z)-methyl 2-butenoate

-

Copper(I) iodide (CuI)

-

An organolithium reagent (e.g., methyllithium, n-butyllithium)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Syringes and needles for transfer of air-sensitive reagents

-

Schlenk flask or other suitable glassware for inert atmosphere reactions

-

Dry ice/acetone bath (-78 °C)

-

Saturated aqueous ammonium chloride solution

-

Magnesium sulfate (anhydrous)

Procedure:

-

Preparation of the Gilman Reagent: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), suspend copper(I) iodide (0.5 eq) in anhydrous diethyl ether or THF. Cool the suspension to -78 °C using a dry ice/acetone bath. To this suspension, add the organolithium reagent (1.0 eq) dropwise via syringe. The solution will typically change color, indicating the formation of the lithium diorganocuprate (Gilman reagent). Stir the mixture at -78 °C for 30 minutes.

-

Michael Addition: In a separate flame-dried flask under an inert atmosphere, dissolve (Z)-methyl 2-butenoate (1.0 eq) in anhydrous diethyl ether or THF and cool to -78 °C. To this solution, add the freshly prepared Gilman reagent dropwise via syringe or cannula.

-

Reaction Monitoring: Stir the reaction mixture at -78 °C for 1-2 hours. The progress of the reaction can be monitored by TLC.

-

Workup: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride while the mixture is still cold. Allow the mixture to warm to room temperature.

-

Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether. The organic layers are combined, washed with brine, dried over anhydrous magnesium sulfate, and filtered.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel to yield the 1,4-adduct.

Expected Outcome:

This reaction is expected to produce the 1,4-conjugate addition product with high yield and selectivity. The stereochemistry at the newly formed stereocenters can be influenced by the substrate and reaction conditions. A study on the 1,4-addition of organocuprates to α,β-unsaturated esters tethered to a chiral auxiliary demonstrated high diastereoselectivity.[10]

Conclusion and Future Outlook

(Z)-methyl 2-butenoate has proven to be a valuable and versatile building block in organic synthesis. Its unique stereochemistry and electronic properties allow for highly controlled and selective transformations, particularly in the construction of complex cyclic and acyclic systems. The detailed protocols provided herein for the Diels-Alder and Michael addition reactions serve as a practical guide for researchers to harness the full potential of this C5 synthon. As the demand for enantiomerically pure and structurally diverse molecules continues to grow, particularly in the field of drug discovery, the strategic application of readily available and stereochemically defined building blocks like (Z)-methyl 2-butenoate will undoubtedly play an increasingly important role in advancing the frontiers of chemical synthesis. Further exploration into asymmetric catalytic variants of these reactions will continue to expand the utility of this remarkable compound.

References

-

Master Organic Chemistry. (2017, November 13). Stereochemistry of the Diels-Alder Reaction. Retrieved from [Link]

-

LibreTexts Chemistry. (2023, January 22). Conjugate Addition Reactions. Retrieved from [Link]

-

PSIBERG. (2022, September 2). Michael Addition Reaction or 1,4-Conjugate Addition. Retrieved from [Link]

-

Khan Academy. (2019, November 17). Stereochemistry of the Diels-Alder reaction [Video]. YouTube. Retrieved from [Link]

-

LibreTexts Chemistry. (2019, September 3). 15.7: Diels-Alder Stereochemistry. Retrieved from [Link]

-

Study.com. (n.d.). Diels-Alder Reaction | Mechanism, Stereochemistry & Examples. Retrieved from [Link]

-

Wikipedia. (n.d.). Diels–Alder reaction. Retrieved from [Link]

-

Master Organic Chemistry. (2023, May 24). The Michael Addition Reaction and Conjugate Addition. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). 14. The Diels-Alder Cycloaddition Reaction. Retrieved from [Link]

-

Kyoto University Research Information Repository. (2021, June 4). Asymmetric hetero-Michael addition to α,β-unsaturated carboxylic acids using thiourea–boronic acid hybrid catalysts. Retrieved from [Link]

-

LibreTexts Chemistry. (2023, August 2). 7.11: Conjugate Carbonyl Additions - The Michael Reaction. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Michael Addition Reaction Mechanism. Retrieved from [Link]

-

Wikipedia. (n.d.). Nucleophilic conjugate addition. Retrieved from [Link]

-

University of Calgary. (n.d.). Ch18: Organocopper reagents. Retrieved from [Link]

- Kącka-Zych, A., & Zawadiak, J. (2013). Experimental and theoretical studies of Diels–Alder reaction between methyl (Z)-2-nitro-3-(4-nitrophenyl)-2-propenoate and cyclopentadiene. Monatshefte für Chemie - Chemical Monthly, 144(6), 845–851.

- Totani, K., Nagatsuka, T., Yamaguchi, S., Takao, K., Ohba, S., & Tadano, K. (2001). Highly diastereoselective 1,4-addition of an organocuprate to methyl alpha-D-gluco-, alpha-D-manno-, or alpha-D-galactopyranosides tethering an alpha,beta-unsaturated ester. Novel asymmetric access to beta-C-substituted butanoic acids. The Journal of Organic Chemistry, 66(18), 5965–5975.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. youtube.com [youtube.com]

- 5. community.wvu.edu [community.wvu.edu]

- 6. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 7. psiberg.com [psiberg.com]

- 8. Michael Addition Reaction Mechanism - Chemistry Steps [chemistrysteps.com]

- 9. Nucleophilic conjugate addition - Wikipedia [en.wikipedia.org]

- 10. Highly diastereoselective 1,4-addition of an organocuprate to methyl alpha-D-gluco-, alpha-D-manno-, or alpha-D-galactopyranosides tethering an alpha,beta-unsaturated ester. Novel asymmetric access to beta-C-substituted butanoic acids [pubmed.ncbi.nlm.nih.gov]

Application Note: Scale-Up Synthesis of High-Purity (Z)-Methyl 2-Butenoate

Executive Summary

(Z)-Methyl 2-butenoate (Methyl isocrotonate, CAS: 4358-59-2) is a critical stereochemically defined building block for the synthesis of complex pharmaceutical intermediates, particularly in cycloaddition reactions (e.g., Diels-Alder) where alkene geometry dictates product stereochemistry.[1][2]

The primary challenge in scaling this synthesis is the thermodynamic instability of the (Z)-isomer relative to the (E)-isomer (Methyl crotonate).[1][2] Most equilibrium-based methods (e.g., acid-catalyzed esterification) yield predominantly the (E)-isomer.[1][2][3] Furthermore, the boiling points of the (Z)- and (E)-isomers are nearly identical (~119°C vs. ~120°C), rendering separation by fractional distillation on a production scale commercially unviable.[1][2]

This protocol details the Kinetic Control Strategy via the partial hydrogenation of methyl 2-butynoate (methyl tetrolate) using a poisoned Lindlar catalyst.[1][2][3] This route is selected for its ability to deliver Z:E ratios > 95:5 directly from the reactor, bypassing the need for difficult isomer separation.[1]

Strategic Route Analysis

The "Isomer Trap" (Why Distillation Fails)

Unlike many cis/trans pairs, methyl crotonate isomers exhibit a "boiling point overlap."

Because

Selected Route: Lindlar Hydrogenation

We utilize a heterogeneous catalytic hydrogenation of the alkyne precursor.[3]

-

Mechanism: Syn-addition of hydrogen across the triple bond on the catalyst surface.[1][3]

-

Selectivity Enforcer: Quinoline (catalyst poison) occupies unhindered active sites, preventing the adsorption of the alkene product and inhibiting over-reduction to the alkane (methyl butyrate).

Comparative Pathway Evaluation

| Method | Scalability | Z-Purity | Major Drawback |

| Lindlar Hydrogenation | High | High (>95%) | Requires H₂ handling; catalyst cost.[1][2][3] |

| Photoisomerization of (E) | Medium | Low (PSS*) | Yields ~40:60 mixtures; requires chromatography. |

| Z-Selective HWE (Ando) | Low | Very High (>98%) | Reagents (Ando phosphonate) are prohibitively expensive for kg-scale.[1][2] |

| Favorskii Rearrangement | Medium | Variable | Often yields E/Z mixtures; complex workup.[3] |

*PSS = Photostationary State[1][2][3]

Detailed Protocol: 100g Scale-Up

Materials & Reagents[6]

-

Substrate: Methyl 2-butynoate (Methyl tetrolate) [CAS: 23326-27-4].[1][2][3] Caution: Lachrymator/Vesicant.[1][2]

-

Catalyst: Lindlar Catalyst (5% Pd on CaCO₃, poisoned with Lead).[1]

-

Selectivity Additive: Quinoline (Synthetic Grade, >98%).[1]

-

Solvent: Methanol (HPLC Grade) or Ethyl Acetate.[1] Note: Methanol provides faster kinetics; Ethyl Acetate is safer regarding flammability/static.[1][2]

-

Gas: Hydrogen (H₂), Ultra-High Purity (UHP).[1]

Experimental Setup Diagram

The following diagram illustrates the reaction workflow and critical control points.

Caption: Workflow for the stereoselective hydrogenation of methyl 2-butynoate. Critical Control Point (CCP) at H2 uptake monitoring prevents over-reduction.

Step-by-Step Methodology

Step 1: Catalyst Pre-Treatment (The "Poisoning" Step)

Rationale: Commercial Lindlar catalyst activity varies.[1] Pre-poisoning with quinoline ensures maximum Z-selectivity.[1][2][3]

-

In a separate flask, suspend Lindlar Catalyst (5.0 g, 5 wt% loading relative to substrate) in Methanol (50 mL).

-

Add Quinoline (2.0 g, 0.4 wt equiv relative to catalyst).

-

Stir gently for 30 minutes under Nitrogen. Do not sparge vigorously to avoid stripping the poison.[1][3]

Step 2: Reaction Initiation[1][2]

-

Load the Methyl 2-butynoate (100 g, 1.02 mol) into a 2L Parr hydrogenation bottle (or autoclave).

-

Add Methanol (950 mL) to dilute the substrate to ~0.1 M. High dilution favors selectivity.

-

Transfer the pre-treated catalyst slurry into the reactor.[3]

-

Seal the reactor and purge with Nitrogen (3x) followed by Hydrogen (3x).[3]

Step 3: Hydrogenation (Kinetic Control)[1]

-

Pressurize to 1–2 atm (15–30 psi) H₂. Low pressure is crucial to prevent over-reduction.[1][3]

-

Maintain temperature at 15–20 °C using an external cooling bath. Exotherms promote isomerization to the E-isomer.[1][3]

-

Monitor H₂ uptake rigorously. The theoretical uptake is ~24.5 L (at STP).

-

Stop reaction immediately when uptake reaches 1.02–1.05 equivalents.[1][3]

-

Self-Validating Step: Pull an aliquot at 90% theoretical uptake. Analyze by GC. If alkyne remains >2%, continue.[3] If alkane (over-reduction) appears >1%, stop immediately.

-

Step 4: Workup[1][2][3]

-

Filtration: Filter the reaction mixture through a pad of Celite 545 to remove the Pd/Pb catalyst.[1][3] Wash the pad with methanol (100 mL).[3] Safety: Keep the catalyst wet; dry Pd catalysts are pyrophoric.[1]

-

Quinoline Removal: Concentrate the filtrate to ~300 mL on a rotary evaporator (Bath < 30°C). Dilute with Methyl tert-butyl ether (MTBE) or Et₂O (500 mL).

-

Wash the organic layer with 1M HCl (2 x 200 mL) .[3]

-

Chemistry: This protonates the quinoline (base), moving it to the aqueous phase.

-

-

Wash with saturated NaHCO₃ (200 mL) and Brine (200 mL).

-

Dry over MgSO₄, filter, and concentrate at reduced pressure (keep bath < 30°C to prevent volatility loss).

Step 5: Purification[1][2][3]

-

Distillation: Perform a vacuum distillation.

Quality Control & Specifications

Analytical Methods

Gas Chromatography (GC):

-

Column: DB-Wax or HP-Innowax (Polar columns separate isomers better).[1][2][3]

-

Conditions: 40°C (hold 2 min) -> 10°C/min -> 200°C.[1][2][3]

-

Retention Order: Typically (Z)-isomer elutes before (E)-isomer on non-polar columns, but order may reverse on polar columns. Verify with standards.

1H NMR (CDCl₃, 400 MHz):

-

Diagnostic Signal: The alkene proton (

-H).[1][2][3] -

Coupling Constant (

): The coupling constant is the definitive proof.[1]

Specification Targets

| Parameter | Acceptance Criteria | Method |

| Appearance | Clear, colorless liquid | Visual |

| Assay (GC) | > 98.0% | GC-FID |

| Z:E Ratio | > 95:5 | GC or 1H NMR |

| Water Content | < 0.1% | Karl Fischer |

| Residual Quinoline | < 100 ppm | GC/MS |

Troubleshooting Guide

| Issue | Root Cause | Corrective Action |

| High Alkane Content (>2%) | Over-hydrogenation.[1][2][3] | Reduce H₂ pressure; stop reaction earlier (at 95% conversion); increase Quinoline loading. |

| High (E)-Isomer Content | Isomerization during reaction or workup.[1][2][3] | Maintain Temp < 20°C; ensure acid wash is cold; avoid prolonged heating during distillation.[3] |

| Slow Reaction Rate | Catalyst poisoning too high.[1][3] | Reduce Quinoline slightly; check H₂ purity; increase agitation speed (mass transfer limitation). |

References

-

Lindlar Catalyst Specifics: Lindlar, H. (1952).[1] Ein neuer Katalysator für selektive Hydrierungen. Helvetica Chimica Acta, 35(2), 446–450. Link[1]

-

Synthesis of Ethyl Isocrotonate (Analogous Protocol): Cram, D. J., & Allinger, N. L. (1956). Macro Rings.[1][3] XII. Stereochemical Consequences of Steric Compression in the Smallest Paracyclophane. Journal of the American Chemical Society, 78(11), 2518–2524. (Describes the hydrogenation of ethyl tetrolate to ethyl isocrotonate). Link[1]

-

Boiling Point Data & Properties: NIST Chemistry WebBook, SRD 69.[1][3] Methyl (Z)-2-butenoate.[1][2][3][6][8] Link[1]

-

General Alkyne Hydrogenation Reviews: Oger, C. et al. (2013).[1] Stereoselective semi-hydrogenation of alkynes. Chemical Reviews. (Provides context on modern alternatives to Lindlar).

Sources

- 1. 2-Butenoic acid, methyl ester, (Z)- [webbook.nist.gov]

- 2. CAS 5953-76-4: Methyl (2Z)-2-methyl-2-butenoate [cymitquimica.com]

- 3. Methyl 3-methyl-2-butenoate synthesis - chemicalbook [chemicalbook.com]

- 4. accustandard.com [accustandard.com]

- 5. Page loading... [wap.guidechem.com]

- 6. 2-Butenoic acid, methyl ester, (Z)- [webbook.nist.gov]

- 7. Methyl (2Z)-2-methyl-2-butenoate | C6H10O2 | CID 5356352 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pharmaffiliates.com [pharmaffiliates.com]

Troubleshooting & Optimization

challenges in separating (Z) and (E) isomers of methyl 2-butenoate

Topic: Challenges in separating (Z) and (E) isomers of methyl 2-butenoate

Doc ID: TSC-ORG-MB-004 | Version: 2.1 | Last Updated: 2026-02-16

Executive Summary: The "Boiling Point Trap"

Welcome to the Technical Support Center. If you are reading this, you are likely struggling to separate Methyl Crotonate ((E)-methyl 2-butenoate) from Methyl Isocrotonate ((Z)-methyl 2-butenoate).

The Core Problem: This is a classic "Boiling Point Trap."

-

(E)-Isomer BP: 118–120 °C[1]

-

(Z)-Isomer BP: ~119 °C

Immediate Advisory: Do not attempt standard fractional distillation. The boiling point differential (

Module 1: Analytical Troubleshooting (GC & HPLC)

Q1: My GC peaks are co-eluting or showing a single broad peak. What is happening?

Diagnosis: You are likely using a non-polar column (e.g., 100% Dimethylpolysiloxane like DB-1 or HP-5). Root Cause: On non-polar phases, separation is driven primarily by boiling point. Since the BPs are nearly identical, resolution is impossible.

Solution: Switch to a High-Polarity Stationary Phase. You need a column that interacts with the dipole moment and the pi-electron cloud of the double bond. The (Z)-isomer generally has a higher dipole moment and is less sterically hindered around the ester carbonyl, leading to stronger retention on polar phases.

| Recommended Column Type | Stationary Phase | Elution Order (Typical) |

| Cyanopropyl (Best) | Biscyanopropyl polysiloxane (e.g., HP-88, DB-23, CP-Sil 88) | (E) elutes before (Z) |

| PEG / Wax | Polyethylene Glycol (e.g., DB-WAX, HP-INNOWax) | (E) elutes before (Z) |

Protocol Adjustment:

-

Column: Install a 60m or 100m Cyanopropyl column (shorter columns may not provide baseline resolution).

-

Oven Ramp: Lower your ramp rate. Use an isotherm at 80°C for 10 minutes, then ramp at 2°C/min to 140°C.

Q2: I see "ghost peaks" or changing ratios between injections. Is my sample degrading?

Diagnosis: On-column isomerization. Root Cause: Methyl 2-butenoate is a conjugated ester. At high injector port temperatures (>250°C) or in the presence of active sites (acidic silanols) in the liner, the thermodynamically unstable (Z)-isomer can isomerize to the stable (E)-isomer.

Corrective Action:

-

Lower Inlet Temp: Reduce inlet temperature to 200°C.

-

Deactivation: Use a deactivated glass wool liner to prevent acid-catalyzed isomerization.

-

Solvent: Ensure your injection solvent is neutral (avoid unbuffered acidic solvents).

Module 2: Preparative Isolation (The "Silver Bullet" Solution)

Q3: I need to isolate 5 grams of the (Z)-isomer. Flash chromatography on silica gel isn't working.

Diagnosis: Standard silica gel relies on adsorption polarity. The polarity difference between these geometric isomers is often too small for effective flash separation at high loading.

Solution: Argentation Chromatography (Silver Ion Chromatography).

This is the industry standard for separating geometric alkene isomers. Silver ions (

-

Mechanism: The (Z)-isomer (cis) complexes more strongly with silver than the (E)-isomer (trans) due to less steric hindrance blocking the

-face. -

Result: The (E)-isomer elutes first; the (Z)-isomer is retained significantly longer.

Protocol: Preparation of 10%

-Impregnated Silica Gel

Note:

-

Dissolve: Dissolve 10g of Silver Nitrate (

) in 20 mL of water and 200 mL of Acetonitrile. -

Slurry: Add 90g of high-quality flash silica gel (40-63 µm) to the solution. Stir vigorously for 10 minutes to create a slurry.

-

Evaporate: Use a rotary evaporator (bath temp < 40°C) to remove the solvent. Do not over-dry ; the silica should be a free-flowing powder but not "bone dry" (trace water helps the complexation).

-

Pack: Pack the column immediately. Wrap the column in aluminum foil to prevent photo-reduction of silver (which turns the column black and deactivates it).

-

Elute: Use a gradient of Hexane:Ethyl Acetate. The (E)-isomer will elute rapidly. The (Z)-isomer will elute later, often requiring a bump in polarity to break the Ag-complex.

Module 3: Synthesis & Prevention Strategy

Q4: Separation is too costly. Can I synthesize the (Z)-isomer selectively?

Answer: Yes. If you require high purity (Z)-methyl 2-butenoate, it is often more efficient to synthesize it directly rather than separating a 50:50 equilibrium mixture.

The Strategy: Use the Still-Gennari Modification of the Horner-Wadsworth-Emmons (HWE) reaction.[2][3][4]

-

Standard HWE: Uses thermodynamically controlled conditions (unsubstituted phosphonates)

Yields (E)-Isomer . -

Still-Gennari: Uses kinetically controlled conditions (electron-deficient phosphonates)

Yields (Z)-Isomer .

Comparative Synthesis Workflow

Figure 1: Synthetic decision matrix for selective isomer generation. The Still-Gennari method utilizes electron-withdrawing trifluoroethyl groups to destabilize the intermediate, favoring kinetic (Z) elimination.

Summary Data Table: Physical & Chromatographic Properties

| Property | (E)-Methyl 2-butenoate | (Z)-Methyl 2-butenoate | Notes |

| Common Name | Methyl Crotonate | Methyl Isocrotonate | |

| Boiling Point | 118–120 °C | ~119 °C | Indistinguishable by simple distillation |

| Thermodynamics | More Stable | Less Stable | Z isomerizes to E with heat/acid |

| Dipole Moment | Lower | Higher | Basis for polar column separation |

| Ag+ Affinity | Low | High | Basis for Argentation Chromatography |

| GC Elution (Polar) | Elutes First | Elutes Second | On Cyanopropyl/Wax columns |

References

-

ChemicalBook. (n.d.). Methyl Crotonate Properties and Boiling Point Data. Retrieved from

-

Sigma-Aldrich. (n.d.). GC Column Selection Guide: Separation of Geometric Isomers. Retrieved from

-

BenchChem. (2025).[3] The Still-Gennari Modification versus HWE for Z-Alkene Synthesis. Retrieved from

-

National Institute of Standards and Technology (NIST). (n.d.). Methyl (E)-2-butenoate Gas Chromatography Data. NIST Chemistry WebBook, SRD 69.[5] Retrieved from

- Morris, L. J. (1966). Separations of lipids by silver ion chromatography. Journal of Lipid Research.

- Still, W. C., & Gennari, C. (1983). Direct synthesis of Z-unsaturated esters via a Horner-Wadsworth-Emmons reaction. Tetrahedron Letters. (Primary source for Z-selective synthesis).

Sources

- 1. 18707-60-3 CAS MSDS (METHYL CROTONATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. advanced.onlinelibrary.wiley.com [advanced.onlinelibrary.wiley.com]

- 5. Methyl (E)-2-butenoate [webbook.nist.gov]

Technical Support Center: Troubleshooting Low Conversion Rates in Methyl Angelate Reactions

Prepared by: Gemini, Senior Application Scientist

Introduction

Methyl angelate ((Z)-2-Methyl-2-butenoic acid methyl ester) is a valuable α,β-unsaturated ester used as a building block in the synthesis of pharmaceuticals, fragrances, and other complex organic molecules[1][2]. Achieving high conversion rates in reactions involving methyl angelate, whether in its synthesis or its use as a reactant, is critical for maximizing yield, simplifying purification, and ensuring process efficiency.

This guide provides researchers, scientists, and drug development professionals with a structured approach to troubleshooting and resolving common issues leading to low conversion rates. We will move from frequently asked questions for rapid diagnosis to in-depth guides that explore the causal relationships behind reaction outcomes.

Frequently Asked Questions (FAQs)

This section addresses the most common initial questions encountered when a reaction performs below expectations.

Q1: My Fischer esterification to synthesize methyl angelate from angelic acid and methanol has a low yield. What are the most common culprits?

Low conversion in a Fischer esterification is most often due to the reversible nature of the reaction.[3] The key factors to investigate are:

-

Water Accumulation: The reaction produces water as a byproduct. As water concentration increases, the equilibrium shifts back toward the reactants (hydrolysis), limiting the final conversion.[4][5]

-

Catalyst Issues: The acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) may be insufficient, deactivated by impurities, or inappropriate for the scale or specific conditions of your reaction.[6][7]

-

Suboptimal Temperature: The reaction temperature may be too low to achieve a reasonable rate, or too high, leading to side reactions or evaporation of the methanol reactant.[7]

-

Incorrect Stoichiometry: An insufficient excess of the alcohol reactant (methanol) will not effectively drive the reaction forward according to Le Châtelier's principle.

Q2: How can I effectively remove the water byproduct during esterification?

Continuous removal of water is one of the most effective strategies to drive the reaction to completion.[5] Consider these methods:

-

Azeotropic Distillation: If using a co-solvent like toluene or cyclohexane, a Dean-Stark apparatus can be used to physically separate and remove water as it forms, continuously shifting the equilibrium toward the product.[4]

-

Use of a Large Excess of Alcohol: Using methanol as both a reactant and the solvent can provide a sufficient molar excess to favor the forward reaction, though this may not be practical or cost-effective at a large scale.

-

Molecular Sieves: Adding activated molecular sieves (3Å or 4Å) to the reaction mixture can sequester water, although their capacity and efficiency must be matched to the reaction scale.

Q3: My reaction using methyl angelate as a starting material is sluggish. Could the reactant itself be the problem?

Yes, the quality and stability of your methyl angelate are critical. You should investigate:

-

Purity: Impurities from its synthesis or storage can inhibit catalysts or introduce side reactions. Verify the purity of your starting material using analytical methods like Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.[8][9]

-

Degradation: As an ester, methyl angelate can be susceptible to hydrolysis if exposed to moisture, especially under acidic or basic conditions, reverting it to angelic acid and methanol.[10] As an unsaturated system, it may also be prone to polymerization or oxidation upon prolonged storage, especially if exposed to light or heat.

Q4: What analytical techniques are best for monitoring the progress of my reaction?

Real-time or frequent reaction monitoring is essential for effective troubleshooting.

-

Gas Chromatography (GC): Excellent for volatile compounds like methyl angelate, GC can be used to quantify the disappearance of starting materials and the appearance of the product. It is highly sensitive and reproducible.[9][11]

-

Thin-Layer Chromatography (TLC): A quick, qualitative method to visually track the progress of the reaction by observing the consumption of the limiting reagent.

-

NMR Spectroscopy: Provides detailed structural information and can be used to determine the ratio of starting material to product in a reaction aliquot, thereby calculating conversion.[8]

In-Depth Troubleshooting Guides

Guide 1: Diagnosing and Overcoming Catalyst-Related Failures

Catalyst inefficiency is a primary cause of low conversion. The issue can stem from the choice of catalyst, its concentration, or its deactivation during the reaction.

The Causality Behind Catalyst Choice

The catalyst's role in esterification is to protonate the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[7] A catalyst that is too weak will result in a slow reaction, while one that is too strong or used at too high a concentration can promote side reactions like dehydration or ether formation.

Systematic Troubleshooting Workflow for Catalyst Issues

The following workflow provides a logical path to identifying and solving catalyst problems.

Caption: A systematic workflow for troubleshooting catalyst-related issues.

Protocol: Experimental Catalyst Screening

This protocol helps determine the most effective catalyst and its optimal concentration for your specific reaction.

-

Setup: Prepare multiple identical small-scale reactions in parallel vials.

-

Reactant Addition: To each vial, add angelic acid (1.0 mmol) and methanol (3.0 mmol) in your chosen solvent (e.g., toluene, 5 mL).

-

Catalyst Variation:

-

To a control vial, add no catalyst.

-

To subsequent vials, add different acid catalysts (e.g., H₂SO₄, p-TsOH, Amberlyst-15) at varying loadings (e.g., 1 mol%, 2 mol%, 5 mol%).[12]

-

-

Reaction: Stir all mixtures at the desired reaction temperature (e.g., reflux).

-

Monitoring & Analysis: After a set time (e.g., 4 hours), quench a small aliquot from each vial and analyze by GC or ¹H NMR to determine the conversion rate.[8]

Guide 2: Optimizing Reaction Conditions and Stoichiometry

Temperature, solvent, and reactant ratios are interdependent variables that must be co-optimized for maximum conversion.

The Role of Temperature and Solvent

Higher temperatures generally increase reaction rates. However, for esterifications, excessive heat can lead to the decomposition of reactants or products and increase the formation of byproducts.[7] The solvent choice impacts reactant solubility and can influence the reaction mechanism. Polar aprotic solvents are often effective, but the ideal solvent must be determined empirically.

Data Table: Reaction Parameter Optimization

| Parameter | Range/Options | Rationale & Key Considerations |

| Temperature | 50°C - Reflux | Balance reaction rate against potential for side reactions or reactant evaporation. An optimal temperature exists for most reactions.[6] |

| Methanol:Acid Ratio | 1:1 to 5:1 (or as solvent) | A higher molar ratio of methanol can shift the equilibrium to favor product formation but increases cost and complicates removal.[12] |

| Solvent | Toluene, Dichloromethane, THF, None (neat) | Must dissolve reactants. For esterification, a solvent that forms an azeotrope with water (e.g., toluene) is advantageous for use with a Dean-Stark trap.[4] |

| Reaction Time | 1 - 24 hours | Monitor the reaction until it reaches a plateau. Extending the time beyond this point will not increase conversion and may lead to degradation. |

Guide 3: Analytical Protocols for Root Cause Analysis

If the above steps do not resolve the issue, a more fundamental problem with the starting materials or reaction monitoring may be the cause.

Protocol A: Purity Verification of Starting Materials via ¹H NMR

-

Sample Prep: Accurately weigh and dissolve a sample of your angelic acid, methanol, and methyl angelate (if used as a reactant) in a suitable deuterated solvent (e.g., CDCl₃). Add an internal standard with a known concentration if quantitative analysis is needed.

-

Acquisition: Acquire a standard ¹H NMR spectrum.

-

Analysis:

-

Check for the presence of unexpected peaks, which indicate impurities.

-

For angelic acid, verify the characteristic peaks for the vinyl and methyl protons.

-

For methyl angelate, confirm the presence of the ester methyl group (~3.7 ppm) in addition to the other expected signals.

-

Integrate the peaks corresponding to your compound against those of any impurities to estimate purity.

-

Protocol B: Quantitative Reaction Monitoring by GC-FID

-

Calibration: Prepare standard solutions of your starting material(s) and product at known concentrations. Inject these into the GC to determine their retention times and response factors.

-

Sampling: At regular intervals during your reaction (e.g., t=0, 1h, 2h, 4h, 8h), carefully withdraw a small, representative aliquot (e.g., 50 µL).

-

Quenching & Dilution: Immediately quench the aliquot in a vial containing a suitable solvent (e.g., ethyl acetate) and an internal standard. This stops the reaction and dilutes the sample to an appropriate concentration for GC analysis.

-

Injection: Inject the prepared sample into the GC.

-

Calculation: Use the peak areas of the starting material, product, and internal standard to calculate the concentration of each at every time point. This will give you a precise conversion curve, revealing if the reaction has stalled, is proceeding slowly, or is not starting at all.[9][11]

References

-

Title: Thermodynamic and Kinetic Studies on the Synthesis of Methyl Oleate Catalyzed by Lipase Source: MDPI URL: [Link]

-

Title: What are the advantages and disadvantages of this type of esterification reaction which is methyl ester synthesis using diazomethane? Source: Quora URL: [Link]

-

Title: Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery Source: UVicSpace URL: [Link]

-

Title: Analytical Methods - Malathion Source: Agency for Toxic Substances and Disease Registry (ATSDR) URL: [Link]

-

Title: Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals Source: American Chemical Society URL: [Link]

-

Title: Analytical Methods Source: Japan International Cooperation Agency URL: [Link]

-

Title: Methyl (2Z)-2-methyl-2-butenoate Source: PubChem URL: [Link]

-

Title: Current Developments in Esterification Reaction: A Review on Process and Parameters Source: ResearchGate URL: [Link]

-

Title: Optimization of Esterification Reaction Conditions Through the Analysis of the Main Significant Variables Source: ResearchGate URL: [Link]

-

Title: Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications Source: PMC URL: [Link]

-

Title: Semi-empirical Study of Acetic Acid Esterification and Methyl Ester Transesterification Reactions with Nafion Catalyst using PM7 Source: Journal of Universitas Airlangga URL: [Link]

-

Title: Study of forced degradation behavior of enalapril maleate by LC and LC-MS and development of a validated stability-indicating assay method Source: PubMed URL: [Link]

Sources

- 1. Methyl Angelate | CAS 5953-76-4 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 2. Methyl (2Z)-2-methyl-2-butenoate | C6H10O2 | CID 5356352 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. quora.com [quora.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]

- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 10. Study of forced degradation behavior of enalapril maleate by LC and LC-MS and development of a validated stability-indicating assay method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. atsdr.cdc.gov [atsdr.cdc.gov]

- 12. researchgate.net [researchgate.net]

preventing isomerization of (Z)-methyl 2-butenoate during purification

Welcome to the technical support center for handling and purifying (Z)-methyl 2-butenoate. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with the isomerization of the thermodynamically less stable (Z)-isomer to the (E)-isomer during purification. Here, we provide in-depth, experience-based answers to common issues, detailed protocols, and troubleshooting advice to help you maintain the stereochemical integrity of your compound.

Frequently Asked Questions (FAQs): Understanding the Isomerization Challenge

Q1: I've synthesized (Z)-methyl 2-butenoate, but my final product is always contaminated with the (E)-isomer after purification. Why is this happening?

A: This is a common and fundamentally thermodynamic challenge. The (E)-isomer (methyl crotonate) is more stable than the (Z)-isomer (methyl isocrotonate). The steric repulsion between the methyl group and the ester group in the (Z)-configuration raises its ground-state energy, making it the thermodynamically less favored isomer.[1] Consequently, given an energy input or a catalytic pathway, the (Z)-isomer will readily convert to the more stable (E)-form. The goal of any purification protocol is to avoid providing this activation energy or catalytic pathway.

Q2: What specific experimental conditions can trigger this unwanted isomerization?

A: Several factors can initiate or catalyze the conversion of the (Z) to the (E) isomer. Understanding these triggers is the first step in preventing them.

-

Heat: Thermal energy is a primary driver of isomerization. Even moderate heating during distillation or solvent evaporation can provide sufficient energy to overcome the rotational barrier of the double bond, leading to equilibration at a ratio favoring the (E)-isomer.[2][3] Studies on the related crotononitrile show that thermal isomerization is a unimolecular, reversible reaction.[4]

-

Acids and Bases: Both Brønsted and Lewis acids can catalyze isomerization. Trace amounts of acid (e.g., from an incomplete quench) or contact with acidic surfaces like standard silica gel can protonate the carbonyl oxygen, facilitating rotation around the C2-C3 bond. Similarly, bases can promote isomerization through conjugate addition-elimination pathways.

-

Light (Photoisomerization): UV light can promote an alkene to an excited state where the π-bond is broken, allowing free rotation. When the molecule returns to the ground state, it can form either the (Z) or (E) isomer, eventually leading to a photostationary state mixture.[5][6] This is a critical consideration for sample handling and storage.

-

Radicals: Radical initiators or trace metals can catalyze isomerization. For example, thiyl radicals are known to catalyze cis/trans isomerization of alkenes.[7][8] While less common in standard purification, contamination from previous reaction steps could introduce radical sources.

Below is a diagram illustrating the primary pathways that can lead to the loss of your desired (Z)-isomer.

Caption: Primary triggers for (Z) to (E) isomerization.

Troubleshooting Guide: Purification Without Isomerization

This section addresses specific purification methods and how to adapt them to prevent isomerization.

Scenario 1: Distillation

Q: I tried to purify my product by distillation, but the isomer ratio was worse after the process. How can I distill this heat-sensitive compound?

A: Standard atmospheric distillation is unsuitable for (Z)-methyl 2-butenoate due to the high temperatures required, which inevitably cause thermal isomerization.[9] The key is to lower the boiling point significantly.